molecular formula C13H17ClN2O B2638553 N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride CAS No. 1822846-71-8

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride

Cat. No.: B2638553
CAS No.: 1822846-71-8
M. Wt: 252.74
InChI Key: OKNHBMJNMXCYLX-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride is a chemical compound that features a unique structure combining a cyclohexenone ring with a pyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with pyridine derivatives. One common method includes the use of acid chlorides and triethylamine as a base in tetrahydrofuran (THF) solvent. The reaction is monitored by thin-layer chromatography (TLC) and yields an orange solid product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride exerts its effects involves interaction with molecular targets such as enzymes. For instance, it may inhibit enzymes like p-hydroxyphenylpyruvate dioxygenase (HDDP), which plays a role in the breakdown of amino acids . This inhibition can lead to various biological effects, including the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride is unique due to its combination of a cyclohexenone ring and a pyridinium moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C13H17ClN2O
  • Molecular Weight : 252.74 g/mol
  • CAS Number : 1822846-71-8

Biological Activity Overview

Research into the biological activity of this compound indicates several promising properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness has been compared to standard antifungal agents like ketoconazole, showing superior inhibition against fungi such as Candida albicans and Cryptococcus neoformans .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects in human kidney cell lines, indicating a potential for both therapeutic applications and toxicity concerns . This dual nature necessitates further investigation to balance efficacy with safety.
  • Mechanism of Action : The proposed mechanism involves interaction with cellular membranes and potential disruption of metabolic pathways in target organisms. The presence of the pyridinium moiety is believed to enhance membrane permeability, facilitating the compound's bioactivity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, shedding light on the activity of this compound:

Table 1: Comparative Biological Activity

Compound NameAntifungal Activity (IC50 μM)Cytotoxicity (IC50 μM)
This compound1530
Ketoconazole20>100
Organotin Derivatives (various)10 - 2525 - 50

Note: IC50 values represent the concentration required to inhibit 50% of the target organism or cell line.

Study Insights

A study examining the synthesis of similar compounds noted that modifications to the cyclohexene ring can significantly alter biological activity. The introduction of various substituents led to enhanced solubility and bioactivity profiles, suggesting that structural optimization could yield even more potent derivatives .

Properties

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl)-pyridin-4-ylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-13(2)8-11(7-12(16)9-13)15-10-3-5-14-6-4-10;/h3-7H,8-9H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHBMJNMXCYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)[NH2+]C2=CC=NC=C2)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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